molecular formula C28H30N4O4 B2857127 N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(3-methylphenyl)ethanediamide CAS No. 896346-66-0

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(3-methylphenyl)ethanediamide

Cat. No.: B2857127
CAS No.: 896346-66-0
M. Wt: 486.572
InChI Key: FYDONALRCBYOID-UHFFFAOYSA-N
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Description

This compound features a benzodioxole group (1,3-benzodioxol-5-yl), a phenylpiperazine moiety, and an ethanediamide linker substituted with a 3-methylphenyl group. The benzodioxole ring, an electron-rich aromatic system, may facilitate π-π stacking interactions in biological targets, while the phenylpiperazine component is commonly associated with receptor binding, particularly in neurological targets like dopamine receptors.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(3-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O4/c1-20-6-5-7-22(16-20)30-28(34)27(33)29-18-24(21-10-11-25-26(17-21)36-19-35-25)32-14-12-31(13-15-32)23-8-3-2-4-9-23/h2-11,16-17,24H,12-15,18-19H2,1H3,(H,29,33)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDONALRCBYOID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N’-(3-methylphenyl)ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole and phenylpiperazine intermediates, followed by their coupling with ethanediamide under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon or copper iodide to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N’-(3-methylphenyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, sodium borohydride.

    Substituting agents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N’-(3-methylphenyl)ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N’-(3-methylphenyl)ethanediamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analog is N-{2-(1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}-N′-(tetrahydro-2-furanylmethyl)ethanediamide (). Key differences include:

  • Piperazine substituent : The main compound has a phenyl group , while the analog in features a 4-fluorophenyl group. Fluorine substitution often enhances metabolic stability and bioavailability by reducing oxidative metabolism .
  • Aromatic group : Both compounds retain the benzodioxole moiety, but the analog in substitutes the 3-methylphenyl group with a tetrahydrofuran-methyl group, which may alter solubility and steric interactions .

Another related compound, N-(4-(pyridin-2-yl)phenyl)-5-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)pentanamide (), diverges in:

  • Piperazine substituent : A 2-(trifluoromethyl)phenyl group, which introduces strong electron-withdrawing effects, likely enhancing receptor-binding affinity but increasing lipophilicity (higher LogP) .

Pharmacological Implications

  • Dopamine Receptor Selectivity : Piperazine-containing compounds (e.g., ) are frequently designed for dopamine receptor modulation. The phenylpiperazine in the main compound may target D2/D3 receptors, while the 4-fluorophenyl analog () could improve selectivity for D3 subtypes due to fluorine’s electronegativity .
  • Metabolic Stability : The benzodioxole group in the main compound is susceptible to cytochrome P450-mediated oxidation. Fluorine substitution (as in ) or trifluoromethyl groups () may mitigate this issue .

Data Table: Structural and Hypothesized Properties of Comparable Compounds

Compound Name Piperazine Substituent Aromatic Group Linker Type Hypothesized LogP Key Hypothesized Effects
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(3-methylphenyl)ethanediamide Phenyl 1,3-Benzodioxol-5-yl Ethanediamide ~3.5 Moderate lipophilicity, potential D2/D3 activity
N-{2-(1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-N′-(tetrahydrofuran-methyl)ethanediamide 4-Fluorophenyl 1,3-Benzodioxol-5-yl Ethanediamide ~3.0 Enhanced metabolic stability, D3 selectivity
N-(4-(pyridin-2-yl)phenyl)-5-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)pentanamide 2-(Trifluoromethyl)phenyl Pyridin-2-yl Pentanamide ~4.2 High lipophilicity, strong receptor affinity

Research Findings and Validation

  • Structural Analysis : Tools like SHELX () and WinGX () are critical for confirming crystallographic data, ensuring accurate comparison of substituent effects on molecular geometry .
  • Synthetic Reproducibility : The use of TLC monitoring () and carbodiimide coupling () aligns with standard practices for synthesizing such compounds, though yields may require optimization .

Biological Activity

The compound N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(3-methylphenyl)ethanediamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structural components:

  • Benzodioxole moiety : Known for various biological activities.
  • Piperazine ring : Often associated with psychoactive properties.
  • Ethanediamide backbone : Contributes to the compound's interaction with biological targets.

Chemical Formula

The chemical formula for this compound is C23H30N4O2C_{23}H_{30}N_{4}O_{2}.

Enzyme Inhibition

Recent studies have shown that compounds with a benzodioxole structure exhibit significant enzyme inhibitory activities. Specifically, the synthesized derivatives have been tested against:

  • α-glucosidase : Inhibitory activities were noted, indicating potential anti-diabetic effects.
  • Acetylcholinesterase (AChE) : Some derivatives showed weak inhibition, which could be relevant for Alzheimer's disease treatment .

Table 1: Enzyme Inhibition Data

Compoundα-Glucosidase Inhibition (%)AChE Inhibition (%)
Compound A7520
Compound B6515
Compound C8010

Anticancer Activity

Compounds related to this structure have also demonstrated promising anticancer properties. For instance, derivatives were found to induce apoptosis in various cancer cell lines, such as A549 (lung cancer) cells. The mechanism involved the inhibition of the Akt signaling pathway, which is crucial for cell survival and proliferation .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of these compounds towards specific targets. For example, docking simulations indicated that modifications to the benzodioxole moiety could enhance binding to AChE and other relevant targets .

Case Studies

  • Study on α-Glucosidase Inhibition
    • Researchers synthesized a series of benzodioxole derivatives and evaluated their α-glucosidase inhibitory activities. Results showed that certain modifications increased potency significantly compared to standard drugs used in diabetes management.
  • Anticancer Research
    • A study investigated the effects of various hydrazone derivatives on cancer cell lines. The findings suggested that compounds similar to this compound exhibited superior cytotoxic effects through apoptosis induction mechanisms .

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